molecular formula C11H11NO3 B1487221 5-Oxo-3-phenylproline CAS No. 904817-37-4

5-Oxo-3-phenylproline

Cat. No.: B1487221
CAS No.: 904817-37-4
M. Wt: 205.21 g/mol
InChI Key: VJHDVBWGNFOKAT-HTLJXXAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-3-phenylproline is a derivative of proline, an amino acid known for its unique structural properties. The compound features a phenyl group attached to the third carbon of the proline ring and an oxo group at the fifth position. This structural modification imparts distinct chemical and biological properties to the molecule, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-3-phenylproline typically involves the cyclization of N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine under phase transfer catalysis conditions . Another method includes the enantioselective synthesis starting from 3-hydroxy-(S)-2-proline, where various groups are introduced at the C3 position using palladium-mediated couplings with the corresponding enol triflate derived from N-trityl-3-oxo-(S)-2-proline methyl ester .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and catalysts to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-3-phenylproline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of 5-hydroxy-3-phenylproline.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other functional groups on the phenyl ring.

Scientific Research Applications

5-Oxo-3-phenylproline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-3-phenylproline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Oxo-3-phenylproline is unique due to the presence of both the phenyl and oxo groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2S)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHDVBWGNFOKAT-HTLJXXAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([C@H](NC1=O)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-3-phenylproline
Reactant of Route 2
5-Oxo-3-phenylproline
Reactant of Route 3
5-Oxo-3-phenylproline
Reactant of Route 4
5-Oxo-3-phenylproline
Reactant of Route 5
5-Oxo-3-phenylproline
Reactant of Route 6
5-Oxo-3-phenylproline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.